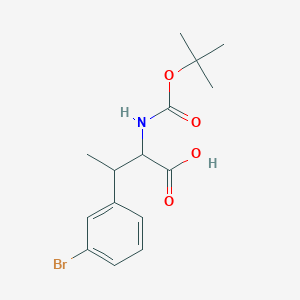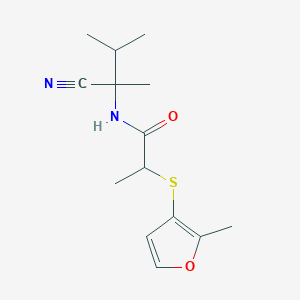
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide, also known as CMF-3, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiol-containing compounds and has been found to possess potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
- Antimicrobial Heterocycles Synthesis : A study reported the synthesis of various heterocycles incorporating sulfamoyl moiety, demonstrating the reactivity of cyanoacetamides like N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide in forming biologically active compounds. These compounds showed promising in vitro antibacterial and antifungal activities, highlighting their potential pharmaceutical applications (Darwish et al., 2014).
Catalytic and Synthetic Applications
- Complex Formation and Catalysis : Research on chiral imidazo[1,5-a]pyridinium salts, which share a similar complexity in structure to the compound , explored their reaction with silver to form carbenes. These carbenes were used in palladium and rhodium complex formation, demonstrating the potential of complex organic molecules in catalysis and asymmetric synthesis, which could be relevant to exploring the catalytic capabilities of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide (Roseblade et al., 2007).
Computational and Theoretical Studies
- Computational Peptidology : A study employing conceptual density functional theory to analyze the reactivity and molecular properties of antifungal tripeptides provides an example of how computational methods could be used to predict the behavior and applications of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide in biological systems (Flores-Holguín et al., 2019).
Bioconjugation and Polymer Research
- Responsive Polymers : The synthesis and characterization of responsive polymers incorporating specific functional groups, as seen in the study of electrolyte responsive terpolymers, suggest the potential for N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide to be utilized in the development of smart materials and bioconjugation applications (McCORMICK et al., 1992).
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-9(2)14(5,8-15)16-13(17)11(4)19-12-6-7-18-10(12)3/h6-7,9,11H,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJVIODMLQFWMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

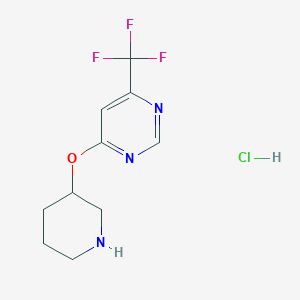
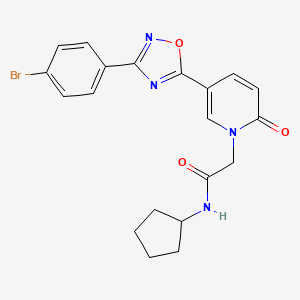
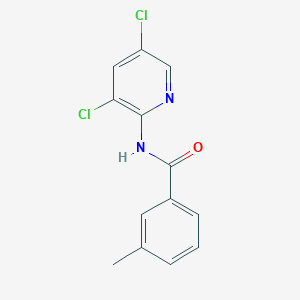

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)
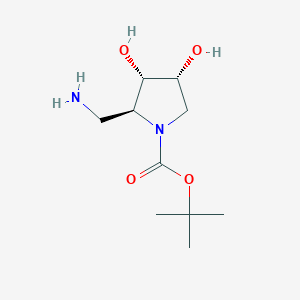
![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)

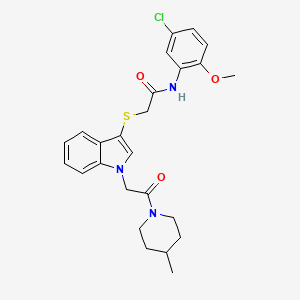
![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)
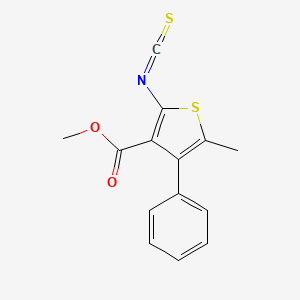

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)
